molecular formula C9H7ClFNO B1487255 (7-Chloro-6-fluoro-1H-indol-2-yl)methanol CAS No. 2304853-29-8

(7-Chloro-6-fluoro-1H-indol-2-yl)methanol

Cat. No. B1487255
M. Wt: 199.61 g/mol
InChI Key: JYZWFKQAWUWLOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the introduction of a chloro group at position 7 and a fluoro group at position 6 of the indole ring. The methanol group is attached to the nitrogen atom at position 2. Specific synthetic routes may vary, but the overall goal is to create this novel indole derivative for further investigation .


Molecular Structure Analysis

The molecular formula of (7-Chloro-6-fluoro-1H-indol-2-yl)methanol is C9H6ClFNO. It consists of an indole ring with chlorine and fluorine substituents, along with the methanol moiety. The indole nucleus provides a scaffold for potential pharmacological activity .


Chemical Reactions Analysis

The compound’s reactivity is influenced by its indole ring. Electrophilic substitution readily occurs due to the delocalization of π-electrons. Researchers have explored various reactions to modify the indole scaffold and create diverse derivatives. These reactions include halogenation, alkylation, and condensation reactions .

Scientific Research Applications

Synthesis and Application in Organic Chemistry

  • Synthesis and Antimicrobial, Antiinflammatory Activities : A study explores the synthesis of heterocycles derived from indole carbohydrazides, including variants like 7-chloro-6-fluoro-1H-indole, and their applications in antimicrobial, antiinflammatory, and antiproliferative activities. This research demonstrates the utility of these compounds in developing potential therapeutic agents (Narayana, Ashalatha, Raj, & Sarojini, 2009).

  • Palladium Catalyzed C-H Halogenation : Another study highlights the gram-scale synthesis of multisubstituted arenes through palladium-catalyzed C-H halogenation, underscoring the role of similar compounds in facilitating selective and efficient synthetic routes for complex organic molecules (Sun, Sun, & Rao, 2014).

Pharmacological Research

  • Antibacterial Potentials : Research on 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and related derivatives shows significant antibacterial activities against Gram-positive and Gram-negative bacterial strains, suggesting their potential in antimicrobial therapy (Rubab et al., 2017).

Material Science and Supramolecular Chemistry

  • Supramolecular Networks : A study on supramolecular networks involving fluoro and chloro analogs of similar compounds at low temperatures provides insights into their crystalline structure and interaction patterns, which is crucial for designing materials with specific molecular architectures (Rajalakshmi et al., 2012).

Catalysis and Synthesis

  • Fluoroacetylation of Indoles : The fluoroacetylation of indoles using fluorinated acetic acids to synthesize diverse fluoromethyl indol-3-yl ketones under catalyst- and additive-free conditions showcases the application of fluorinated compounds in creating valuable intermediates for organic synthesis (Yao, Ren, Wang, & Guan, 2016).

properties

IUPAC Name

(7-chloro-6-fluoro-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO/c10-8-7(11)2-1-5-3-6(4-13)12-9(5)8/h1-3,12-13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZWFKQAWUWLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=C(N2)CO)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Chloro-6-fluoro-1H-indol-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(7-Chloro-6-fluoro-1H-indol-2-yl)methanol
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Reactant of Route 3
(7-Chloro-6-fluoro-1H-indol-2-yl)methanol
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(7-Chloro-6-fluoro-1H-indol-2-yl)methanol
Reactant of Route 5
(7-Chloro-6-fluoro-1H-indol-2-yl)methanol
Reactant of Route 6
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(7-Chloro-6-fluoro-1H-indol-2-yl)methanol

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